5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde is a key intermediate in the synthesis of Lapatinib, a tyrosine kinase inhibitor. [, ] Lapatinib is clinically used for treating advanced or metastatic breast cancers overexpressing HER2 (ErbB2). [] This intermediate plays a critical role in the development of this important pharmaceutical agent.
Method 1: [] This method employs a Suzuki cross-coupling reaction. N-[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine is reacted with 5-(formyl)furan-2-yl boronic acid in the presence of a palladium catalyst. The resulting product is 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde.
Method 2: [] This approach avoids the use of unstable intermediates and minimizes the use of chlorinated reagents, leading to a product with high purity. The synthesis involves a series of reactions, including amidine formation, condensation, reductive amination, Suzuki coupling, and salt purification. The details of each step are not provided in the abstract.
The key chemical reaction involving 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde in the synthesis of Lapatinib is a reductive amination. [] The aldehyde group of the intermediate is reacted with 2-(methylsulfonyl)ethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3), to yield Lapatinib.
The mechanism of action of 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde is not discussed in the provided literature. This compound acts as a synthetic intermediate and does not exert any direct pharmacological effects. Its role is to facilitate the synthesis of Lapatinib, whose mechanism of action involves inhibiting EGFR and ErbB2 tyrosine kinases, blocking signaling pathways involved in tumor growth. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2